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Compound of Interest

Compound Name: Ureidosuccinic acid

Cat. No.: B1346484

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ureidosuccinic acid, a
key intermediate in pyrimidine biosynthesis. This document details its various synonyms found
in scientific literature, outlines experimental protocols for its use in enzymatic assays, presents
relevant quantitative data, and illustrates its position in a critical metabolic pathway.

Synonyms for Ureidosuccinic Acid in Scientific
Literature

Ureidosuccinic acid is known by a variety of names in scientific and commercial contexts. A
thorough understanding of these synonyms is crucial for effective literature review and
database searches.
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Nomenclature Type Synonym[1][2]
Systematic IUPAC Name 2-(Carbamoylamino)butanedioic acid[2]
Common/Trivial Name Carbamoyl aspartic acid[3]

Carbamylaspartic acid

N-Carbamoyl-L-aspartic acid[4]

N-Carbamoyl-DL-aspartic acid

Anionic Form Ureidosuccinate

Carbamoyl-L-aspartate

CAS Registry Number 923-37-5
PubChem CID 279[2]

ChEBI ID CHEBI:15859
MeSH Term ureidosuccinic acid

Experimental Protocols

Ureidosuccinic acid is a key substrate for the enzyme dihydroorotase (DHOase), making it
central to assays measuring the activity of this enzyme. Below is a detailed methodology for a
colorimetric assay adapted from optimized high-throughput screening protocols.[5]

Colorimetric Assay for Dihydroorotase (DHOase)
Activity

This protocol describes a method to determine DHOase activity by quantifying the amount of
remaining ureidosuccinic acid (N-carbamoyl-L-aspartate) after the enzymatic reaction. The
ureido group of the substrate reacts with a colorimetric reagent to produce a colored product
that can be measured spectrophotometrically.

Principle:
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Dihydroorotase catalyzes the reversible conversion of N-carbamoyl-L-aspartate to L-
dihydroorotate. By measuring the decrease in the concentration of the substrate,
ureidosuccinic acid, the enzyme's activity can be determined. A colorimetric method using
diacetylmonoxime (DAMO) and thiosemicarbazide (TSC) is employed to detect the ureido
moiety of the substrate.

Materials and Reagents:

o Purified Dihydroorotase (DHOase) enzyme

o Ureidosuccinic acid (N-carbamoyl-L-aspartate)

e Diacetylmonoxime (DAMO)

e Thiosemicarbazide (TSC)

» Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
e Assay buffer (e.g., 100 mM Tris-HCI, pH 8.0)

o Microplates (384-well recommended for high-throughput screening)

e Spectrophotometer capable of reading absorbance at the appropriate wavelength (typically
around 540 nm)

Procedure:
o Preparation of Reagents:

o Prepare a stock solution of ureidosuccinic acid in the assay buffer. The final
concentration in the assay will typically be in the millimolar range.

o Prepare the DHOase enzyme solution in the assay buffer to the desired concentration.
o Prepare the colorimetric reagent by dissolving DAMO and TSC in the acidic reagent.

e Enzymatic Reaction:
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o To each well of the microplate, add the assay buffer.
o Add the ureidosuccinic acid substrate solution to each well.

o To initiate the reaction, add the DHOase enzyme solution to the wells. For control wells
(no enzyme activity), add an equal volume of assay buffer.

o Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15-30
minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear
range.

o Colorimetric Detection:

o Stop the enzymatic reaction by adding the acidic colorimetric reagent (DAMO-TSC
solution) to each well.

o Incubate the plate to allow for color development. This step typically does not require
heating.[5]

o Measure the absorbance of each well using a spectrophotometer at the wavelength of
maximum absorbance for the colored product.

o Data Analysis:
o Create a standard curve using known concentrations of ureidosuccinic acid.

o Determine the concentration of unreacted ureidosuccinic acid in each sample by
comparing its absorbance to the standard curve.

o Calculate the DHOase activity based on the amount of substrate consumed over time.
Enzyme activity can be expressed in units such as pmol of substrate converted per minute
per mg of enzyme.

Quantitative Data

The following table summarizes key quantitative parameters related to the enzymatic assay of
DHOase using ureidosuccinic acid.
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Parameter Value Organism/Conditions  Reference
Measures decrease in
Enzyme Activity Assay ) absorbance at 230 nm
Spectrophotometric ] [6]
Type due to hydrolysis of
dihydroorotate.
Assay for
Substrate 0.5mM
) ] Saccharomyces [6]
Concentration Dihydroorotate o
cerevisiae DHOase.
) For Saccharomyces
100 mM Tris-HCI, pH o
Assay Buffer 8.0 cerevisiae DHOase [6]
' assay.
Extinction Coefficient 0.92 mM~t.cm™! at For calculating 6]
of DHO 230 nm enzyme activity.
High-throughput
screening assay for
HTS Assay Z'-factor T
0.7-0.8 DHOase, indicating [5]
(DAMO-TSC)
excellent assay
quality.[5]
High-throughput
HTS Assay Z'-factor screening assay for
o 0.5-0.6 T [5]
(DAMO-antipyrine) DHOase, indicating
good assay quality.[5]
Inhibition of
ICso of Myricetin 12.48 + 0.47 uM Saccharomyces [7]
cerevisiae DHOase.
Inhibition of
ICso of 5-
> 600 uM Saccharomyces [7]

Fluoroorotate (5-FOA)

cerevisiae DHOase.

Signaling Pathway and Experimental Workflow
Visualization
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Ureidosuccinic acid is a crucial intermediate in the de novo pyrimidine biosynthesis pathway.
This pathway is essential for the synthesis of nucleotides required for DNA and RNA
production. The following diagrams illustrate the position of ureidosuccinic acid in this
pathway and a typical experimental workflow for a DHOase assay.

De Novo Pyrimidine Biosynthesis Pathway

Click to download full resolution via product page

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of ureidosuccinic
acid.

Experimental Workflow for DHOase Assay
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1. Reagent Preparation

Prepare Assay Buffer Prepare Ureidosuccinic Acid Prepare DHOase Prepare Colorimetric
P Y Stock Solution Solution Reagent (DAMO-TSC)

2. Enzymatic Reaction

Add Buffer and Substrate
to Microplate Wells

Initiate Reaction with
DHOase Enzyme

Incubate at
Controlled Temperature

3. Detection & Analysis

Stop Reaction with
Acidic Colorimetric Reagent

Allow for
Color Development

Measure Absorbance
(e.g., at 540 nm)

Calculate Enzyme Activity
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Caption: A typical experimental workflow for the colorimetric assay of Dihydroorotase (DHOase)
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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